![molecular formula C23H24O12 B600502 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one CAS No. 37744-61-9](/img/structure/B600502.png)

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

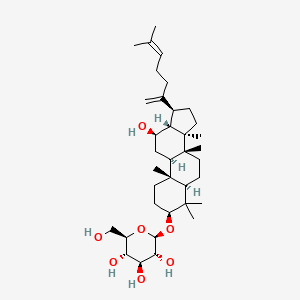

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a natural isoflavone glycoside extracted from the plant Iris tectorum. It is known for its potential medicinal properties, particularly its anti-cancer and anti-inflammatory activities . The chemical formula of this compound is C23H24O12, and it has a molecular weight of 492.43 g/mol .

Mechanism of Action

Target of Action

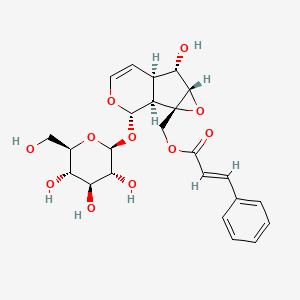

Iristectorin A is a natural product derived from Iris tectorum A related compound, iristectorin b, has been shown to interact with proteins associated with stroke, such as slc3a2, tfr1, and hmox1 . These proteins are related to ferroptosis, a form of regulated cell death .

Mode of Action

It is known to exhibit anti-cancer activities . It’s plausible that Iristectorin A may interact with its targets, leading to changes in cellular processes that inhibit the proliferation of cancer cells.

Biochemical Pathways

Given its anti-cancer properties , it’s likely that it affects pathways related to cell proliferation and survival

Result of Action

Iristectorin A has been shown to have anti-cancer activities, particularly against breast cancer . This suggests that the molecular and cellular effects of Iristectorin A’s action may involve the inhibition of cancer cell proliferation and possibly the induction of cancer cell death.

Biochemical Analysis

Biochemical Properties

Iristectorin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Iristectorin A has been shown to inhibit the proliferation of cancer cell lines, including T-cell leukemia and human liver cancer cells . It interacts with enzymes involved in lipid synthesis, thereby suppressing fatty acid production on the cell surface . Additionally, Iristectorin A has been found to be effective against bacterial strains such as Mycobacterium tuberculosis and Mycobacterium avium complex .

Cellular Effects

Iristectorin A exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Iristectorin A has been shown to reduce the damage to PC12 cells caused by oxygen glucose deprivation/reoxygenation, decrease apoptosis, enhance cell survival, and reduce levels of calcium ions, lactate dehydrogenase, and reactive oxygen species . These effects suggest that Iristectorin A has a protective role in cellular stress conditions.

Molecular Mechanism

The molecular mechanism of Iristectorin A involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Iristectorin A has been found to regulate ferroptosis-related proteins such as SLC3A2, TFR1, and HMOX1 . The upregulation of these proteins is associated with the protective effects of Iristectorin A against cellular damage. Additionally, Iristectorin A inhibits lipid synthesis enzymes, thereby reducing fatty acid production and exerting anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iristectorin A change over time. Studies have shown that Iristectorin A is stable under specific conditions and can maintain its biological activity for extended periods In vitro studies have demonstrated that Iristectorin A can significantly reduce cellular damage over time, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of Iristectorin A vary with different dosages in animal models. At lower doses, Iristectorin A has been shown to exert protective effects against cellular damage and enhance cell survival At higher doses, it may exhibit toxic or adverse effects

Metabolic Pathways

Iristectorin A is involved in several metabolic pathways, including those related to lipid synthesis and degradation. It interacts with enzymes such as chalcone synthase, which plays a role in isoflavone biosynthesis . The modulation of these metabolic pathways by Iristectorin A can lead to changes in metabolic flux and metabolite levels, contributing to its biological activities.

Transport and Distribution

Iristectorin A is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, influencing its localization and activity . The transport and distribution of Iristectorin A are crucial for its therapeutic effects and need to be further explored.

Subcellular Localization

The subcellular localization of Iristectorin A is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of Iristectorin A can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

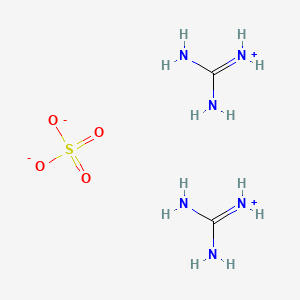

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one can be synthesized through the extraction of Iris tectorum using various methods. One common method involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and purify the compound . Another method involves the use of ionic liquid-based ultrasonic-assisted extraction (ILUAE), which has been shown to be effective in extracting isoflavones, including this compound, from Iris tectorum .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Iris tectorum plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction using solvents such as methanol or ethanol. The extract is further purified using techniques like HPLC to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

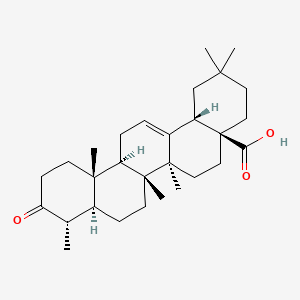

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products Formed

Scientific Research Applications

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of isoflavones and their derivatives.

Biology: this compound is studied for its potential anti-cancer and anti-inflammatory properties.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is similar to other isoflavone glycosides such as Iristectorin B, Tectoridin, and Iridin. it is unique in its specific molecular structure and the particular biological activities it exhibits . For instance, while Iristectorin B also has anti-cancer properties, this compound is more potent in inhibiting breast cancer cell proliferation .

List of Similar Compounds

- Iristectorin B

- Tectoridin

- Iridin

- Irigenin

- Irisflorentine

- Dichotomitin

Properties

IUPAC Name |

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFODKTZIQVSGJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B600419.png)